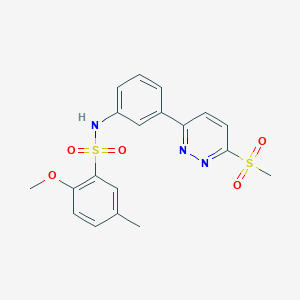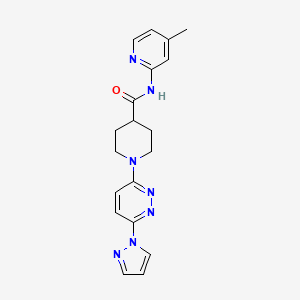
(1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride, also known as MPPA-HCl, is a synthetic compound that has been used in a variety of scientific research applications. It has been studied extensively in the areas of biochemistry, physiology, and pharmacology, due to its unique properties and potential applications.
Applications De Recherche Scientifique
Intramolecular Hydrogen Bonding and Tautomerism
Intramolecular hydrogen bonding and tautomerism in Schiff bases, including structures similar to (1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride, demonstrate significant interest in the study of chemical equilibrium and molecular structures. Such compounds exhibit tautomeric equilibrium in different solvents, indicating a balance between phenol-imine and keto-amine forms. This equilibrium is influenced by solvent polarity and can be observed through various spectroscopic techniques, offering insights into intramolecular interactions and bond lengths in molecular structures (Nazır et al., 2000).
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, like this compound, play a crucial role in the synthesis of biologically significant molecules, including heme and chlorophyll. These compounds exhibit pronounced aromatic character due to the extensive delocalization of electrons. Pyrrole derivatives are synthesized through condensation reactions involving amines and carbonyl-containing compounds, highlighting their utility in creating a wide range of functional derivatives used in solvents, dyes, and as intermediates in various chemical reactions (Anderson & Liu, 2000).
Spectroscopic Identification and Derivatization
Spectroscopic studies, including GC-MS, IR, NMR, and X-ray diffraction, are essential in identifying and characterizing compounds like this compound and their derivatives. These techniques allow for the examination of molecular properties and the exploration of derivatization reactions, providing valuable information on chemical structures and potential applications in various fields (Nycz et al., 2016).
Fluorescent Sensors and Biological Imaging
Fluorescent Zn(II) sensors based on pyridyl-amine-pyrrole groups demonstrate significant applications in biological imaging. These sensors, including derivatives of this compound, exhibit enhanced selectivity for Zn(II) and can be used in confocal microscopy studies to monitor zinc ion concentrations in vivo, showcasing their potential in bioimaging and medical diagnostics (Nolan et al., 2006).
Propriétés
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-15-7-3-5-12(15)10-14-9-11-4-2-6-13-8-11;/h2-8,14H,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNZTLNTWLVGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNCC2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-8-fluoro-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2847249.png)

![3-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}propanoic acid](/img/structure/B2847251.png)
![2-fluoro-N-[3-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2847252.png)


![6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2847257.png)





![[4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B2847266.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2847272.png)